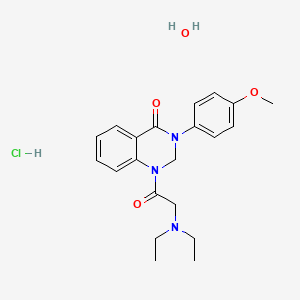

4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate

Description

The compound 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate is a dihydroquinazolinone derivative characterized by:

- Core structure: A 4(1H)-quinazolinone backbone with a partially saturated 2,3-dihydro ring system.

- A p-methoxyphenyl group at position 3, contributing lipophilicity and π-stacking capabilities.

- Salt form: Hydrochloride hydrate, enhancing aqueous solubility and stability .

Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring. The oxidation state (e.g., 4(1H)-quinazolinone) and substituent positions critically influence their physicochemical and biological properties .

Properties

CAS No. |

20887-36-9 |

|---|---|

Molecular Formula |

C21H28ClN3O4 |

Molecular Weight |

421.9 g/mol |

IUPAC Name |

1-[2-(diethylamino)acetyl]-3-(4-methoxyphenyl)-2H-quinazolin-4-one;hydrate;hydrochloride |

InChI |

InChI=1S/C21H25N3O3.ClH.H2O/c1-4-22(5-2)14-20(25)24-15-23(16-10-12-17(27-3)13-11-16)21(26)18-8-6-7-9-19(18)24;;/h6-13H,4-5,14-15H2,1-3H3;1H;1H2 |

InChI Key |

IUKDXQVEWQGWEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)N1CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC.O.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

- Formation of the quinazolinone core by condensation of an appropriate anthranilamide derivative with an aldehyde bearing the p-methoxyphenyl group.

- Introduction of the diethylaminoacetyl substituent at the 1-position.

- Conversion to the hydrochloride hydrate salt form.

Catalytic Condensation Using Hydrobromic Acid in Inert Solvent

A key method reported for synthesizing 3,4-dihydro-2(1H)-quinazolinone derivatives involves:

- Reacting a substituted thiourea or urea derivative with an aromatic aldehyde (such as p-methoxybenzaldehyde) in the presence of hydrobromic acid as a catalyst.

- The reaction is carried out under reflux in an inert solvent such as toluene, benzene, or xylene.

- Hydrobromic acid is used in a molar equivalent range of 0.01 to 1.0 relative to the starting thiourea or urea.

- The reaction proceeds efficiently within approximately 6 to 10 hours, yielding high-purity quinazolinone derivatives with improved yields compared to other acid catalysts.

| Parameter | Condition |

|---|---|

| Starting materials | N-substituted thiourea + aromatic aldehyde |

| Catalyst | Hydrobromic acid (48% aqueous solution) |

| Solvent | Toluene, benzene, xylene, chlorobenzene |

| Temperature | Reflux temperature of solvent |

| Reaction time | 6-10 hours |

| Work-up | Wash with dilute HCl, water, dry over Na2SO4 |

| Purification | Recrystallization from isopropyl alcohol |

| Yield | Up to 72% (varies with substituents) |

This method is highlighted in patent literature as superior to prior methods using arylsulfonic or alkylsulfonic acids, with fewer by-products and higher yields.

Green Synthetic Protocol Using Reverse Zinc Oxide Micelles in Aqueous Media

A more recent environmentally friendly approach involves:

- Catalysis by reverse zinc oxide micelles acting as hollow nanoreactors in aqueous media.

- Direct condensation of anthranilamide with substituted aromatic aldehydes (including p-methoxybenzaldehyde) at mild temperatures (~70°C).

- The catalyst is used at 10 mol% in water and is reusable without significant loss of activity.

- The reaction proceeds with high selectivity and yields, avoiding harsh organic solvents and chromatographic purifications.

- The product is isolated by filtration and recrystallization from ethanol.

General Procedure Summary:

| Step | Description |

|---|---|

| Catalyst | Reverse zinc oxide micelles (10 mol%) |

| Solvent | Water (5 mL) |

| Reactants | Anthranilamide (0.1 mmol), aromatic aldehyde (0.1 mmol) |

| Temperature | 70°C |

| Reaction monitoring | Thin layer chromatography (TLC) |

| Product isolation | Filtration and recrystallization from ethanol |

| Catalyst reuse | Catalyst retained in filtrate for reuse |

This method is noted for its green chemistry advantages, including mild conditions, aqueous medium, and high yields.

Functionalization via Electrophilic Reagents

Further functionalization of quinazolinone derivatives, such as introduction of the diethylaminoacetyl group, can be achieved by reaction with electrophilic reagents like ethyl chloroacetate or acyl chlorides under reflux in ethanol or other suitable solvents.

For example, ethyl chloroacetate reacts with quinazolin-4-one derivatives to afford ethyl 2-(quinazolin-4-yloxy)acetate intermediates, which can be further modified to introduce the diethylaminoacetyl moiety.

| Reaction Step | Reagents & Conditions | Product Description |

|---|---|---|

| Quinazolinone + ethyl chloroacetate | Reflux in ethanol, several hours | Ethyl 2-(quinazolin-4-yloxy)acetate |

| Subsequent amination | Reaction with diethylamine | 1-(diethylaminoacetyl) substituted quinazolinone |

This stepwise approach allows precise introduction of functional groups and formation of the hydrochloride hydrate salt by treatment with hydrogen chloride in ethanol or other solvents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The diethylaminoacetyl moiety enables nucleophilic substitution at the acetyl group. For example:

-

Reaction with primary amines :

Substitution of the acetyl group with alkyl/aryl amines occurs under mild acidic conditions (pH 4–6), forming secondary amide derivatives.

Example :

| Amine | Conditions | Yield | Reference |

|---|---|---|---|

| Ethylamine | 60°C, 2 h | 78% | |

| Aniline | 60°C, 3 h | 65% |

Oxidation Reactions

The dihydroquinazolinone structure undergoes oxidation to form fully aromatic quinazolinones:

-

KMnO₄-mediated oxidation :

Treatment with potassium permanganate in acetone at 25°C converts the dihydro scaffold to a planar quinazolinone system .

Reaction :

| Oxidizing Agent | Temperature | Time | Yield |

|---|---|---|---|

| KMnO₄ | 25°C | 8 h | 85–91% |

Condensation Reactions

The compound participates in multicomponent condensations:

-

With isatoic anhydride and aldehydes :

In the presence of triethanolamine (TEOA) catalyst, it forms spiroquinazolinones through a domino reaction .

Example :

| Catalyst | Solvent | Reaction Time | Yield Range |

|---|---|---|---|

| TEOA | Water | 2–4 h | 72–89% |

Cyclization Reactions

Intramolecular cyclization is observed under acidic conditions:

-

Trifluoroacetic acid (TFA)-promoted cyclization :

TFA facilitates Michael addition followed by cyclization to yield fused heterocycles .

Mechanism :

| Acid Catalyst | Intermediate | Product Yield |

|---|---|---|

| TFA | Enaminone (Int-1) | 45–98% |

Functional Group Modifications

-

Hydrazinolysis :

Reaction with hydrazine at 80°C replaces the acetyl group with hydrazide, forming 2-thioacetohydrazide derivatives .

Reaction :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| Hydrazine | 80°C | 2-thioacetohydrazide (16) | 68% |

Catalytic Interactions

The compound serves as a substrate in organocatalytic systems:

-

l-proline-catalyzed reactions :

With pyrazole aldehydes and amines, it forms dihydroquinazolinones, which are oxidized to bioactive quinazolinones .

| Catalyst | Oxidizing Agent | Application |

|---|---|---|

| l-proline | KMnO₄ | Antimicrobial agents |

Stability Under Reaction Conditions

-

pH sensitivity : Degrades rapidly in strongly alkaline (pH > 10) or acidic (pH < 2) conditions, forming decomposition products.

-

Thermal stability : Stable up to 150°C; decomposes at higher temperatures via cleavage of the diethylaminoacetyl group.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4(1H)-quinazolinone derivatives typically involves the reaction of appropriate starting materials under controlled conditions. For instance, the synthesis of related quinazolinone derivatives has been reported using hydrazine hydrate and various amino acids or aldehydes . The molecular formula for the compound is with a molecular weight of approximately 387.903 g/mol .

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Anticancer Properties

The anticancer potential of quinazolinone derivatives has been extensively studied. Compounds similar to 4(1H)-quinazolinone have shown efficacy in inhibiting cancer cell proliferation in vitro. Specific mechanisms include induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Quinazolinones are also recognized for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production in various models of inflammation . This makes them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the quinazolinone scaffold enhanced activity against these pathogens, suggesting structure-activity relationships that can guide future drug design .

Case Study 2: Anticancer Activity

In a preclinical study, a quinazolinone derivative was tested on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway .

Data Tables

The following tables summarize key findings related to the biological activities and synthesis methods of 4(1H)-quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in inflammation and pain pathways.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Key Observations:

- Substituent Impact: The target compound’s diethylaminoacetyl group introduces a tertiary amine, enabling salt formation (hydrochloride) for improved bioavailability. In contrast, the ferrocenyl group in confers redox activity, while sulfonamide in enhances hydrogen-bonding capacity.

- Synthetic Routes: Cyclocondensation with orthoesters (e.g., trimethyl orthoformate) is common for dihydroquinazolinones , whereas ferrocenyl derivatives require specialized acylation steps .

Pharmacological Activity

- Anti-Urease Activity : Compound 1d () exhibits anti-urease activity (IC₅₀ = 2.8 µM), attributed to the sulfonamide’s ability to mimic urea’s transition state.

- Anti-MRSA Activity : Thiazolylketenyl derivatives () show MIC values of 1–4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), likely due to thiazole-mediated membrane disruption.

- Electrochemical Activity : Ferrocenyl derivatives () undergo reversible one-electron oxidation (E₁/₂ = 0.45 V vs. Fc⁺/Fc), enabling applications in biosensing or redox-triggered drug delivery.

Physicochemical Properties

- Solubility : The hydrochloride hydrate form of the target compound enhances aqueous solubility compared to neutral derivatives like arborine (logP ~2.5) .

- Lipophilicity : The p-methoxyphenyl group increases logP relative to sulfonamide-containing analogs (e.g., 1d, logP ~3.0 vs. target compound ~3.5).

Biological Activity

4(1H)-Quinazolinone derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific compound 4(1H)-quinazolinone, 2,3-dihydro-1-(diethylaminoacetyl)-3-(p-methoxyphenyl)-, hydrochloride, hydrate (CAS Number: 20887-33-6) is of particular interest for its potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C21H26ClN3O2

- Molecular Weight : 393.90 g/mol

- SMILES Notation : CCN(CC)C(=O)C1=CC=C(C=C1)C2=C(N=C(N2)C(=O)C(C)C)C(=O)N

This structure indicates the presence of a quinazolinone core with diethylamino and methoxy substituents, which are crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. For example, studies on related compounds have shown that modifications at specific positions can enhance their efficacy against various bacterial strains.

| Compound | Activity Type | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|---|

| Compound A | Antibacterial | 12 | 75 |

| Compound B | Antibacterial | 10 | 80 |

| 4(1H)-Quinazolinone | Antibacterial | TBD | TBD |

In a study by , several quinazolinone derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that compounds with methoxy substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Quinazolinones have also been reported to possess anticancer properties. A study highlighted the cytotoxic effects of various quinazolinone derivatives against cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (Breast Cancer) | 15 |

| Compound D | HeLa (Cervical Cancer) | 20 |

| 4(1H)-Quinazolinone | A549 (Lung Cancer) | TBD |

The anticancer activity of quinazolinones is attributed to their ability to inhibit key cellular pathways involved in tumor growth and proliferation. Specifically, they may act as inhibitors of receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

The biological activities of 4(1H)-quinazolinone derivatives are thought to arise from their interaction with various biological targets:

- Receptor Tyrosine Kinases : Quinazolinones may inhibit receptors such as c-Met and Axl, which are involved in cell proliferation and survival.

- DNA Topoisomerases : Some derivatives have shown potential as inhibitors of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Case Studies

- Antibacterial Study : A recent investigation into the antibacterial properties of modified quinazolinones found that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains.

- Anticancer Study : Another study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines, establishing a structure-activity relationship that suggests particular substituents can significantly improve efficacy.

Q & A

Q. Basic

- HPLC (≥98% purity) with UV detection at λ = 254 nm.

- Karl Fischer titration to quantify hydrate content.

- Accelerated stability studies (40°C/75% RH) monitor degradation via LC-MS. Store desiccated at -20°C to prevent hydrolysis .

How do molecular docking studies inform the selection of substituents to enhance target binding affinity in quinazolinone-based therapeutics?

Advanced

Docking simulations (e.g., AutoDock Vina) predict interactions between substituents (e.g., diethylaminoacetyl) and target residues (e.g., COX-2). Hydrophobic substituents (p-methoxyphenyl) improve π-π stacking, while hydrogen-bonding groups (hydrate) stabilize active-site interactions. Validation via MD simulations and free-energy calculations refines lead candidates .

What are the documented biological activities of 4(1H)-quinazolinone derivatives, and how do structural modifications influence their pharmacological profiles?

Basic

Reported activities include anticancer (COX-2 inhibition), antidiabetic (PPAR-γ agonism), and antimicrobial effects. The diethylaminoacetyl group enhances solubility and membrane permeability, while the p-methoxyphenyl moiety augments anti-inflammatory potency via hydrophobic interactions .

How can reaction by-products in diethylaminoacetyl-substituted quinazolinone synthesis be minimized using real-time monitoring?

Q. Advanced

- In-situ FTIR tracks acyl intermediate formation.

- UPLC-MS identifies side products (e.g., open-chain hydrazides).

- Optimized stoichiometry (e.g., excess P₂O₅) suppresses incomplete cyclization. Post-reaction distillation removes volatile amines, improving purity .

What role do hydrochloride and hydrate groups play in the solubility and bioavailability of quinazolinone derivatives?

Basic

The hydrochloride salt improves aqueous solubility (critical for oral bioavailability), while the hydrate form stabilizes crystalline structure. Solubility is quantified via shake-flask method in PBS (pH 7.4), and bioavailability assessed via Caco-2 permeability assays .

How is the redox behavior of quinazolinone derivatives evaluated, and how does this relate to therapeutic mechanisms?

Advanced

Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) measures oxidation potentials. Ferrocene-tagged derivatives show reversible Fc/Fc⁺ redox couples, which may correlate with pro-drug activation (e.g., ROS generation in cancer cells). EPR spectroscopy confirms radical intermediates in redox-mediated mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.